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Compound of Interest

Compound Name: 3-(3-Iodophenoxy)piperidine

CAS No.: 946725-88-8

Cat. No.: B1451575

Get Quote

Introduction: The Significance of the 3-(3-
Iodophenoxy)piperidine Scaffold
The 3-(3-Iodophenoxy)piperidine moiety represents a significant structural motif in medicinal

chemistry and drug discovery. The piperidine ring is a ubiquitous scaffold found in numerous

natural alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic

properties and its ability to interact with a wide range of biological targets.[1][2] The introduction

of a phenoxy linkage at the 3-position provides a versatile platform for exploring structure-

activity relationships (SAR), while the iodine atom on the phenyl ring serves as a valuable

handle for further synthetic elaboration, such as cross-coupling reactions, or as a heavy atom

for crystallographic studies. Given its potential as a key intermediate, a thorough and reliable

analytical characterization is paramount for researchers in synthetic and pharmaceutical

sciences.

This guide provides a detailed exposition of the expected Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS) data for 3-(3-Iodophenoxy)piperidine. In the absence of

publicly available experimental spectra for this specific molecule, this document leverages

established spectroscopic principles and predictive models to offer a robust framework for its
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identification and characterization. The protocols outlined herein are designed to be self-

validating, ensuring that researchers can confidently acquire and interpret high-quality

analytical data.

Molecular Structure and Physicochemical
Properties
IUPAC Name: 3-(3-Iodophenoxy)piperidine Molecular Formula: C₁₁H₁₄INO Molecular Weight:

303.14 g/mol

Property Predicted Value

LogP 3.1

Topological Polar Surface Area (TPSA) 21.3 Å²

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

Rotatable Bonds 2

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For 3-(3-Iodophenoxy)piperidine, both ¹H and ¹³C NMR will provide a detailed fingerprint of

the molecular structure. The following sections outline the protocols for data acquisition and the

predicted spectral data.

Experimental Protocol: NMR Data Acquisition
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 3-(3-
Iodophenoxy)piperidine (or its hydrochloride salt). b. Dissolve the sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a

clean, dry NMR tube. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication

may be applied if necessary. d. Add a small amount of an internal standard, such as
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tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is

required.

2. Instrument Setup and Data Acquisition: a. Utilize a 400 MHz or higher field NMR

spectrometer for optimal resolution and sensitivity. b. Tune and shim the instrument according

to standard procedures to achieve a narrow and symmetrical solvent peak. c. Acquire a ¹H

NMR spectrum using a standard single-pulse experiment. A sufficient number of scans

(typically 8-16) should be acquired to achieve an adequate signal-to-noise ratio. d. Acquire a

proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the

lower natural abundance of ¹³C. e. For more detailed structural confirmation, consider acquiring

2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single

Quantum Coherence).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum of 3-(3-Iodophenoxy)piperidine is expected to exhibit distinct signals

for the aromatic and piperidine protons. The chemical shifts are influenced by the electron-

withdrawing effect of the iodine atom and the ether linkage.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.45 t, J ≈ 1.5 Hz 1H Ar-H2

The proton

between the two

iodine-

substituted

carbons will

appear as a

triplet due to

coupling with the

two adjacent

aromatic protons.

~7.25
ddd, J ≈ 8.0, 2.0,

1.0 Hz
1H Ar-H6

This proton will

be a doublet of

doublet of

doublets due to

coupling with H5,

H4, and H2.

~7.00 t, J ≈ 8.0 Hz 1H Ar-H5

This proton will

appear as a

triplet due to

coupling with H4

and H6.

~6.85
ddd, J ≈ 8.0, 2.5,

1.0 Hz
1H Ar-H4

This proton will

be a doublet of

doublet of

doublets due to

coupling with H5,

H6, and H2.

~4.40 m 1H O-CH (Piperidine

C3)

The proton on

the carbon

bearing the

phenoxy group

will be

deshielded and
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will show

complex

multiplicity due to

coupling with

adjacent protons.

~3.20 - 2.80 m 4H

N-CH₂

(Piperidine C2,

C6)

The protons on

the carbons

adjacent to the

nitrogen will be

deshielded and

will likely appear

as a complex

multiplet.

~2.00 - 1.60 m 4H
CH₂ (Piperidine

C4, C5)

The remaining

piperidine

methylene

protons will

appear as a

complex multiplet

in the aliphatic

region.

~1.90 br s 1H N-H

The amine

proton signal is

often broad and

its chemical shift

can vary with

concentration

and solvent.

Note:J values (coupling constants) are predicted and may vary in experimental data.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment Rationale

~158.0 Ar-C1 (C-O)

The aromatic carbon attached

to the ether oxygen will be

significantly deshielded.

~132.0 Ar-C5 Aromatic CH carbon.

~130.5 Ar-C6 Aromatic CH carbon.

~123.0 Ar-C2 Aromatic CH carbon.

~115.0 Ar-C4 Aromatic CH carbon.

~94.0 Ar-C3 (C-I)

The carbon directly attached to

the iodine atom will be

significantly shielded due to

the heavy atom effect.

~75.0 O-CH (Piperidine C3)

The piperidine carbon attached

to the oxygen will be

deshielded.

~48.0 N-CH₂ (Piperidine C2)
The piperidine carbon adjacent

to the nitrogen.

~46.5 N-CH₂ (Piperidine C6)
The other piperidine carbon

adjacent to the nitrogen.

~30.0 CH₂ (Piperidine C5) Aliphatic piperidine carbon.

~24.0 CH₂ (Piperidine C4) Aliphatic piperidine carbon.

Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining

structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable

method for a molecule like 3-(3-Iodophenoxy)piperidine, which contains a basic nitrogen

atom that can be readily protonated.

Experimental Protocol: ESI-MS Data Acquisition
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1. Sample Preparation: a. Prepare a stock solution of 3-(3-Iodophenoxy)piperidine at a

concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

b. For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL

using a mixture of methanol/water or acetonitrile/water (typically 50:50 v/v) containing a small

amount of a proton source (e.g., 0.1% formic acid) to facilitate ionization.

2. Instrument Setup and Data Acquisition: a. Use an ESI-equipped mass spectrometer (e.g.,

quadrupole, ion trap, or time-of-flight). b. Infuse the sample solution into the ESI source at a

flow rate of 5-10 µL/min. c. Acquire data in positive ion mode. d. Optimize the source

parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to

maximize the signal of the protonated molecule [M+H]⁺. e. For fragmentation analysis

(MS/MS), select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID)

with an appropriate collision energy to generate fragment ions.

Predicted Mass Spectral Data
High-Resolution Mass Spectrometry (HRMS):

Calculated m/z for [C₁₁H₁₅INO]⁺ ([M+H]⁺): 304.0193

Expected Found m/z: 304.0193 ± 5 ppm

Tandem Mass Spectrometry (MS/MS) Fragmentation: The fragmentation of the protonated

molecule ([M+H]⁺ at m/z 304) is expected to proceed through several key pathways, primarily

involving the piperidine ring and the ether linkage.
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Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
Proposed
Fragment
Structure/Identity

304 220 84 (C₅H₁₀N)
[Iodophenoxy]⁺

fragment

304 177 127 (I)
[Phenoxypiperidine+H

]⁺ fragment

304 85 219 (C₆H₄IO)
[Piperidine+H]⁺

fragment

220 93 127 (I) [Phenoxy]⁺ fragment

Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the NMR and MS analysis of 3-(3-
Iodophenoxy)piperidine.
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Sample Preparation

NMR Analysis Mass Spectrometry Analysis

3-(3-Iodophenoxy)piperidine Synthesis/Procurement

Dissolution in Deuterated Solvent (NMR) or Methanol/Acetonitrile (MS)

Data Acquisition (1H, 13C, 2D)

NMR Sample

ESI-MS & MS/MS Acquisition

MS Sample

Data Processing & Interpretation

Comprehensive Analytical Report

Data Analysis & Fragmentation Pathway Elucidation

Click to download full resolution via product page

Caption: Workflow for NMR and MS characterization.

Conclusion
This application note provides a comprehensive guide to the expected NMR and mass

spectrometry data for 3-(3-Iodophenoxy)piperidine, a compound of interest in pharmaceutical

research. The detailed protocols for sample preparation and data acquisition, coupled with the

predicted spectral data and fragmentation patterns, offer a solid foundation for the

unambiguous characterization of this molecule. By following these guidelines, researchers can

ensure the generation of high-quality, reliable analytical data, which is crucial for advancing

drug discovery and development programs.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1451575/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-the-characterization-of-3-3-iodophenoxy-piperidine
https://www.benchchem.com/product/b1451575/docs?utm_src=pdf-body#application-notes-and-protocols-for-the-characterization-of-3-3-iodophenoxy-piperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451575?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to
Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric
Identification of Organic Compounds. John Wiley & Sons.

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity,

substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved

pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural

product reports, 17(5), 435-446. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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